A Technical Guide to the Physicochemical Properties of 2-Amino-5-chloro-4-methylthiazole
A Technical Guide to the Physicochemical Properties of 2-Amino-5-chloro-4-methylthiazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the known physicochemical properties of 2-Amino-5-chloro-4-methylthiazole (CAS No: 5316-76-7), a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for some properties are not extensively reported, this guide furnishes available data and outlines standard experimental protocols for their determination. It includes a probable synthesis pathway and detailed methodologies for characterizing key attributes such as melting point, solubility, pKa, and logP, intended to serve as a practical reference for laboratory work.
Core Physicochemical Properties
2-Amino-5-chloro-4-methylthiazole is a substituted aminothiazole, a class of compounds recognized for its versatile role as a scaffold in the development of pharmacologically active agents. The core properties of the compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄H₅ClN₂S | [1] |
| Molecular Weight | 148.6 g/mol | [1] |
| CAS Number | 5316-76-7 | [1] |
| Appearance | Solid (form not specified) | Assumed from related compounds |
| Melting Point | Data not available in searched literature. | |
| Boiling Point | Data not available in searched literature. | |
| Solubility | Data not available in searched literature. | |
| pKa | Data not available in searched literature. | |
| logP | Data not available in searched literature. |
Synthesis and Experimental Protocols
Synthesis Pathway
The synthesis of 2-amino-4-methylthiazole derivatives typically follows the Hantzsch thiazole synthesis. A plausible pathway for 2-Amino-5-chloro-4-methylthiazole involves a two-step process starting from 1-chloro-2-butanone.
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Step 1: Cyclocondensation. 1-chloro-2-butanone is reacted with thiourea. The sulfur of the thiourea acts as a nucleophile, attacking the carbonyl carbon, followed by an intramolecular cyclization and dehydration to form the 2-amino-4-methylthiazole ring.
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Step 2: Electrophilic Chlorination. The resulting 2-amino-4-methylthiazole is then subjected to electrophilic chlorination at the 5-position, which is activated by the amino group, to yield the final product, 2-Amino-5-chloro-4-methylthiazole.
Experimental Protocols for Property Determination
The following sections describe standard laboratory protocols for determining the key physicochemical properties of a solid organic compound like 2-Amino-5-chloro-4-methylthiazole.
The melting point provides an indication of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities tend to depress and broaden the melting range.[2]
Protocol (Capillary Method):
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Sample Preparation: Finely powder a small amount of the dry crystalline sample.[2]
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Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[3][4]
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Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[2] In a Thiele tube, the capillary is attached to a thermometer with a rubber band, ensuring the band is above the level of the heating oil.[2]
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Heating: Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[2]
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Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely liquefied (T2).[4] The melting point is reported as the range T1-T2.
Solubility tests provide information about the polarity and the presence of acidic or basic functional groups within a molecule.[5] A systematic approach is typically used to classify the compound.
Protocol (Qualitative):
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Initial Test: Add approximately 25 mg of the compound to a small test tube containing 0.75 mL of a solvent.[5] Stir or shake vigorously for 60 seconds.[6] Observe if the solid dissolves completely.
-
Solvent Sequence: Perform the test sequentially using the following solvents, following the logic in the diagram below:
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Water: If soluble, test the aqueous solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[7][8] This suggests the presence of polar functional groups.
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5% NaOH (aq): If insoluble in water, test in 5% NaOH. Solubility indicates the presence of an acidic functional group, such as a phenol or carboxylic acid.[8]
-
5% NaHCO₃ (aq): If soluble in NaOH, test in 5% NaHCO₃. Solubility indicates a relatively strong acid, typically a carboxylic acid.[8]
-
5% HCl (aq): If insoluble in water and NaOH, test in 5% HCl. Solubility indicates the presence of a basic functional group, most commonly an amine.[7][8]
-
Concentrated H₂SO₄: If insoluble in all the above, test in cold, concentrated sulfuric acid. Solubility suggests the presence of a functional group containing nitrogen, oxygen, or unsaturation (alkenes, alkynes, aromatic rings).[8]
-
-
Classification: Based on the results, the compound can be classified into a specific solubility group, which aids in its identification.
The pKa value quantifies the acidity of a compound. For a compound with a basic amino group, like 2-Amino-5-chloro-4-methylthiazole, the pKa of its conjugate acid is determined. Potentiometric titration is a standard method.[9]
Protocol (Potentiometric Titration):
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System Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[9]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water-cosolvent mixture) to a known concentration (e.g., 1 mM).[9] To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be used.[9]
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Initial pH Adjustment: For determining the pKa of a basic group's conjugate acid, adjust the initial solution to an acidic pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl).
-
Titration: Place the solution in a jacketed vessel at a constant temperature and immerse the calibrated pH electrode. Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.[9]
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Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[9]
The partition coefficient (P), or its logarithm (logP), is a measure of a compound's lipophilicity. The "shake-flask" method using n-octanol and water is the traditional and most widely accepted technique.[10]
Protocol (Shake-Flask Method):
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Phase Preparation: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4).[11] This is done by vigorously mixing the two solvents and allowing them to separate for at least 24 hours.[11]
-
Sample Addition: Dissolve a precisely weighed amount of the compound in one of the phases (usually the one in which it is more soluble).
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Partitioning: Combine known volumes of the n-octanol and water phases in a separatory funnel or vial. Add the stock solution of the compound. The total concentration should be low enough to avoid self-association.
-
Equilibration: Shake the mixture for a sufficient time to allow equilibrium to be reached (e.g., 1-2 hours). Afterward, centrifuge the mixture to ensure complete separation of the two phases.[12]
-
Concentration Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[11][12]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[10]
References
- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ws [chem.ws]
- 7. scribd.com [scribd.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. acdlabs.com [acdlabs.com]
- 11. agilent.com [agilent.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
